molecular formula C11H15N3O B2604098 N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide CAS No. 2305475-08-3

N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2604098
CAS No.: 2305475-08-3
M. Wt: 205.261
InChI Key: YVSBPLDWIUFVHA-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclopropyl group, a methyl group, and a prop-2-enamide moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents to introduce the prop-2-enamide group. Common synthetic routes include:

    Condensation Reactions: The carboxylic acid group of the pyrazole derivative can be converted to an amide using reagents like thionyl chloride (SOCl2) followed by reaction with prop-2-enamide.

    Coupling Reactions: Utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide
  • N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]acetamide

Uniqueness

N-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]prop-2-enamide stands out due to its unique combination of a cyclopropyl group and a prop-2-enamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)12-7-9-6-10(8-4-5-8)13-14(9)2/h3,6,8H,1,4-5,7H2,2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSBPLDWIUFVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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